FP Receptor Binding Affinity: 15-Keto Travoprost vs. Travoprost Acid (High-Affinity Comparator)
The oxidation of the C-15 hydroxyl group to a ketone in 15-Keto Travoprost results in a profound loss of FP receptor binding affinity relative to the active species travoprost acid. Whereas travoprost acid binds the FP receptor with a high affinity Ki of 35 ± 5 nM [1], F-series prostaglandin analogs containing the 15-keto functional group lose a great deal of their FP receptor binding affinity . This structural modification constitutes a definitive activity cliff that renders 15-Keto Travoprost essentially inactive as an FP receptor agonist compared to its parent acid.
| Evidence Dimension | FP Prostaglandin Receptor Binding Affinity |
|---|---|
| Target Compound Data | Substantially reduced binding affinity (exact Ki not available; characterized as 'weak FP receptor binding affinity') |
| Comparator Or Baseline | Travoprost acid: Ki = 35 ± 5 nM |
| Quantified Difference | Loss of a great deal of FP receptor binding affinity; functional inactivation at therapeutic concentrations |
| Conditions | Radioligand binding assays using bovine corpus luteum membranes and cloned human FP receptor |
Why This Matters
This differential binding profile definitively excludes 15-Keto Travoprost as a substitute in pharmacological studies of FP receptor activation and establishes its utility as a negative control or metabolic inactivation marker.
- [1] Sharif NA, Kelly CR, Crider JY, Williams GW, Xu SX. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells. J Ocul Pharmacol Ther. 2003 Dec;19(6):501-15. View Source
